N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Overview
Description
“N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C4H9ClN2S . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is 1S/C4H8N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H,5,6);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride” is a powder with a molecular weight of 152.65 . It has a storage temperature of room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Thiazolo Pyrimidines : Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. The process involved the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine. The products demonstrated significant potential as antibacterial agents, highlighting the compound's role in medicinal chemistry (Etemadi et al., 2016).
Chemoselective Acylating Agent : Kim and Yang (2002) explored the reactivity of 2-methylamino-2-thiazoline with alkyl acyl halides. They discovered that the resulting N-acyl-2-methylamino-2-thiazolines were highly chemoselective acylating agents. This property is crucial for organic synthesis, where selectivity can significantly influence the efficiency and outcome of chemical reactions (Kim & Yang, 2002).
Biological Activities
Antimicrobial Activity : Abdelhamid et al. (2010) synthesized 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene and evaluated their antimicrobial properties. The compounds exhibited significant activity against various microorganisms, demonstrating the potential for developing new antimicrobial agents (Abdelhamid et al., 2010).
Anti-inflammatory Properties : Suh et al. (2012) evaluated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity. They found that these compounds showed direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis. This indicates the compound's therapeutic potential in treating inflammation-related conditions (Suh et al., 2012).
Catalytic Applications
Thiazolium Carbene Catalysts : Das et al. (2016) reported the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2. This process represents a sustainable approach for synthesizing pharmaceuticals and natural products, highlighting the compound's versatility and eco-friendly applications in chemical synthesis (Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1,3-thiazolidin-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUZVXMJQIKOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NCCS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride | |
CAS RN |
76495-26-6 | |
Record name | N-methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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